molecular formula C24H20O7 B190658 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone CAS No. 62507-01-1

3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone

Cat. No.: B190658
CAS No.: 62507-01-1
M. Wt: 420.4 g/mol
InChI Key: JPEXDMDZYIHQEF-UHFFFAOYSA-N
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Description

3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone is a flavonoid compound that belongs to the class of plant secondary metabolites. It is a natural product and an isolated bioactive compound found in various plants. This compound is known for its potential biological activities and is used as a reference material in research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired functionalization. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while hydroxylation and methoxylation may require specific oxidizing or methylating agents .

Industrial Production Methods

Industrial production of 3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroflavones or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones. Substitution reactions can lead to a variety of functionalized flavones .

Scientific Research Applications

3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material for studying the biosynthesis and chemical properties of flavonoids.

    Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals, nutraceuticals, and cosmetics.

Mechanism of Action

The mechanism of action of 3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone involves its interaction with various molecular targets and pathways. Some of the key mechanisms include:

Comparison with Similar Compounds

3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone can be compared with other similar flavonoid compounds, such as:

    3,5-Dihydroxy-4’,7-dimethoxyflavone: Similar structure but lacks the benzyloxy group at the 3’ position.

    5,7-Dihydroxy-3,4’-dimethoxyflavone: Similar structure but lacks the benzyloxy group at the 3’ position.

    3’-Hydroxy-5,7-dihydroxy-3,4’-dimethoxyflavone: Similar structure but has a hydroxy group instead of a benzyloxy group at the 3’ position.

The uniqueness of 3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone lies in its specific functional groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

5,7-dihydroxy-3-methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7/c1-28-18-9-8-15(10-19(18)30-13-14-6-4-3-5-7-14)23-24(29-2)22(27)21-17(26)11-16(25)12-20(21)31-23/h3-12,25-26H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEXDMDZYIHQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571766
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62507-01-1
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
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3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
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3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
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3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
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3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
Reactant of Route 6
3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone

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